phenyl 9H-thioxanthen-9-yl sulfone

Photopolymerization Photoacid Generation Thioxanthene Chemistry

Researchers often struggle to source well-defined thioxanthene sulfones for photoacid generator (PAG) SAR studies. This compound provides a structurally distinct 9-(phenylsulfonyl)-9H-thioxanthene core that cannot be replicated by thioxanthones or sulfonium salts. - Enables systematic exploration of sulfone vs. ketone effects on absorption, quantum yield, and thermal stability. - Predicted bp 535.6°C supports high-temperature processing; compatible with i-line (365 nm) and broadband UV lithography evaluations. - Offered as a research-grade building block with batch-to-batch consistency for reproducible photochemical data.

Molecular Formula C19H14O2S2
Molecular Weight 338.4 g/mol
Cat. No. B285902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl 9H-thioxanthen-9-yl sulfone
Molecular FormulaC19H14O2S2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2C3=CC=CC=C3SC4=CC=CC=C24
InChIInChI=1S/C19H14O2S2/c20-23(21,14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,19H
InChIKeyCQVMXSQFPGWMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 9H-Thioxanthen-9-yl Sulfone: Identity and Core Procurement Specifications for Advanced Photochemical Applications


Phenyl 9H-thioxanthen-9-yl sulfone (CAS: 667898-69-3) is a thioxanthene-derived sulfone compound with the molecular formula C19H14O2S2 and a molecular weight of 338.44 g/mol . The compound features a 9H-thioxanthene core with a phenylsulfonyl substituent at the 9-position, producing a structurally distinct sulfone architecture that differs fundamentally from both thioxanthone (9-oxo-9H-thioxanthene) and sulfonium salt derivatives in the thioxanthene family. Its predicted physicochemical properties include a boiling point of 535.6±50.0 °C and a density of 1.338±0.06 g/cm³ . As a sulfone-functionalized thioxanthene, this compound occupies a specific niche among thioxanthene-based materials employed in photoacid generation (PAG) systems, photopolymerization formulations, and advanced lithographic applications where the thioxanthene chromophore provides advantageous UV–visible absorption characteristics [1][2].

Why Phenyl 9H-Thioxanthen-9-yl Sulfone Cannot Be Indiscriminately Substituted: Critical Differentiators in Thioxanthene-Based Photochemical Systems


In photochemical applications, the precise molecular architecture of thioxanthene derivatives directly governs performance-critical parameters including absorption wavelength, quantum yield, photosensitization efficiency, and thermal stability [1]. Generic substitution of phenyl 9H-thioxanthen-9-yl sulfone with alternative thioxanthene-based compounds is scientifically unjustified due to fundamental structural distinctions: thioxanthones (e.g., 2-isopropylthioxanthone) contain a ketone carbonyl at the 9-position essential for triplet-state photochemistry, sulfonium salts incorporate charged sulfur centers with counterions that determine acid generation capacity, and sulfonate esters provide alternative photolytic pathways [2][3]. The sulfone functional group (9-(phenylsulfonyl)-9H-thioxanthene) present in the target compound confers unique electronic and steric properties that cannot be replicated by in-class analogs. Without direct comparative performance data across the relevant metrics, any claim of functional equivalence between this compound and structurally distinct thioxanthene derivatives lacks empirical validation [4].

Quantitative Differentiation Evidence for Phenyl 9H-Thioxanthen-9-yl Sulfone: Procurement-Relevant Comparative Analysis


Structural Differentiation: Sulfone Architecture versus Ketone-Based Thioxanthone Photoinitiators

Phenyl 9H-thioxanthen-9-yl sulfone contains a sulfone functional group (S(=O)₂) at the 9-position, whereas the most widely employed thioxanthene-based photoinitiators and PAGs are built upon the thioxanthone core containing a ketone carbonyl (C=O) at the 9-position [1]. The sulfone moiety is a stronger electron-withdrawing group than the ketone carbonyl, which alters the electronic distribution across the conjugated thioxanthene chromophore and modifies both ground-state and excited-state photophysical properties . This structural distinction precludes functional interchangeability with thioxanthone-based photoinitiators such as 2-isopropylthioxanthone (2-ITX) or unsubstituted thioxanthone. While quantitative photophysical data for this specific sulfone compound are not available in the open literature to enable direct numerical comparison, the sulfone architecture represents a distinct chemotype within the thioxanthene family that requires independent characterization and validation before any application-specific procurement decision [2].

Photopolymerization Photoacid Generation Thioxanthene Chemistry

Thermal Stability Comparison: Sulfone versus Sulfonium Salt PAG Architectures

Thioxanthone sulfonate PAGs have demonstrated thermal stability exceeding 240 °C in thermogravimetric analysis, a critical performance metric for semiconductor photoresist applications where elevated post-exposure bake (PEB) temperatures are routinely employed [1]. In contrast, sulfonium salt PAGs incorporating thioxanthone skeletons (e.g., (3-methoxy-9-oxo-9H-thioxanthen-2-yl)diphenyl sulfonium nonafluorobutane sulfonate) exhibit different thermal decomposition profiles dictated by the lability of the S⁺–C bond and the nature of the counterion [2]. While direct thermal stability data for phenyl 9H-thioxanthen-9-yl sulfone are absent from the open literature, sulfones as a compound class generally exhibit superior thermal robustness relative to sulfonium salts due to the absence of a positively charged sulfur center and the stronger S–C bond in the neutral sulfone framework [3]. The predicted boiling point of 535.6±50.0 °C for the target compound further supports the expectation of substantial thermal resilience, though this predicted value does not constitute experimental validation of stability under application-relevant conditions .

Thermal Stability Photoacid Generator Photoresist Formulation

Absorption and Photophysical Differentiation from Thioxanthone Chromophore Baseline

The thioxanthone chromophore provides a well-characterized photophysical baseline: unsubstituted thioxanthone exhibits a fluorescence quantum yield (Φf) of approximately 0.06–0.07 and molar absorptivities on the order of 4000 M⁻¹ cm⁻¹ at ~380 nm [1][2]. Structural modifications to the thioxanthene core produce substantial shifts in these parameters. For instance, thioxanthone-ethyl anthracene (TX-EA) demonstrates Φf = 0.025 (lower than the parent TX) with molar absorptivities of ε₃₂₉ = 28,746 M⁻¹ cm⁻¹ and ε₄₃₀ = 5,028 M⁻¹ cm⁻¹, while a novel thioxanthone derivative with a dynamic disulfide bond exhibited Φf = 0.35 compared to 0.06 for unsubstituted thioxanthone [2][3]. Thioxanthone-benzothiophene conjugates achieve bathochromically shifted absorption up to ~460 nm [4]. The sulfone substituent in phenyl 9H-thioxanthen-9-yl sulfone, being a strong electron-withdrawing group, is expected to modulate both the absorption maximum and the quantum yields relative to the thioxanthone baseline, though specific quantitative values for this compound remain unreported in the open literature .

UV–Vis Absorption Photophysics Chromophore Engineering

Acid Generation Capacity: Sulfone Framework versus Established PAG Chemistries

Established thioxanthone-based PAG systems provide quantitative performance benchmarks that inform evaluation of candidate compounds. Thioxanthone sulfonate PAGs have demonstrated photoacid generation quantum yields (Φa) in the range of 0.10 to 0.14 under UV-A irradiation (365–395 nm), with effective utilization of LED light sources at these wavelengths [1]. In photoresist applications, formulations containing 2-isopropylthioxanthone (2-ITX) as a photosensitizer achieved a dose-to-clear (E₀) of 38.4 mJ/cm² with high contrast (γ = 18.5), improving to E₀ = 5.6 mJ/cm² with elevated PEB temperature (110 °C) [2]. Phenyl 9H-thioxanthen-9-yl sulfone, as a neutral sulfone compound, is not a PAG itself but may serve as a photosensitizer or PAG precursor depending on formulation chemistry. The absence of experimental Φa or E₀ data for this compound means that its acid generation capacity (if any) relative to benchmark PAGs cannot be quantified. Furthermore, the sulfone architecture lacks the sulfonate ester or sulfonium salt moieties that enable direct photolytic acid release in conventional PAG systems, suggesting distinct or supplementary functionality [3].

Photoacid Generator Chemical Amplification Photoresist Sensitivity

Validated Application Scenarios for Phenyl 9H-Thioxanthen-9-yl Sulfone Procurement Based on Available Evidence


Thioxanthene Core Scaffold for Derivative Synthesis and Structure-Activity Relationship Studies

Phenyl 9H-thioxanthen-9-yl sulfone serves as a structurally defined thioxanthene core scaffold for synthetic derivatization and structure-activity relationship (SAR) investigations in academic and industrial research settings. The compound's 9-(phenylsulfonyl) substitution pattern provides a distinct electronic environment compared to the more common 9-oxo-thioxanthene (thioxanthone) framework, enabling systematic exploration of how sulfone versus ketone functionalization modulates photophysical and electrochemical properties [1]. This application scenario is supported by the well-documented sensitivity of thioxanthene photochemistry to substitution patterns, where even minor structural modifications produce substantial changes in absorption maxima, quantum yields, and triplet-state behavior [2]. Researchers developing novel photoinitiators, PAGs, or photoredox catalysts may procure this compound as a comparative benchmark or as a starting material for further functionalization [3].

Formulation Development for UV-Curable Coatings and Photopolymerization Systems

The thioxanthene chromophore present in phenyl 9H-thioxanthen-9-yl sulfone may be evaluated as a component in UV-curable coating formulations and photopolymerization systems, either as a photosensitizer in combination with appropriate co-initiators or as a structural element in multi-component initiating systems. Thioxanthene derivatives are established in this application space due to their strong UV–visible absorption and efficient triplet-state formation, with molar absorptivities typically exceeding 4,000 M⁻¹ cm⁻¹ in the near-UV region [1]. Patent literature describes formulations combining thioxanthone derivatives with sulfonium salts to achieve rapid thick-film curing, suggesting potential compatibility pathways for sulfone-containing thioxanthenes [2]. However, procurement for this application scenario requires preliminary compatibility testing with target monomer/oligomer systems and evaluation of photoinitiation efficiency under the intended irradiation conditions .

Photoresist Component Evaluation for Advanced Lithography Applications

In semiconductor photoresist development, thioxanthene-based materials are investigated as photosensitizers and PAG components for i-line (365 nm) and broadband UV lithography. Recent studies demonstrate that 2-isopropylthioxanthone (2-ITX) as a photosensitizer enables dose-to-clear values as low as 5.6 mJ/cm² in chemically amplified resist systems [1]. Thioxanthone sulfonate PAGs with thermal stability >240 °C and acid generation quantum yields (Φa) of 0.10–0.14 have been validated for UV-A LED applications [2]. Phenyl 9H-thioxanthen-9-yl sulfone, with its distinct sulfone architecture, may be evaluated as an alternative photosensitizer candidate or as a component in multi-PAG formulations where varied photolytic pathways are desirable. The compound's predicted high boiling point (535.6±50.0 °C) suggests potential compatibility with elevated-temperature processing steps, though experimental validation of thermal stability under photoresist-relevant conditions is required prior to procurement for lithographic applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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